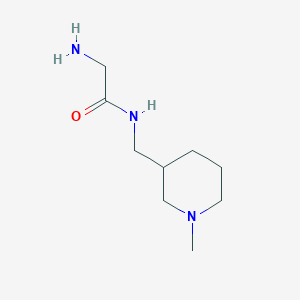

2-Amino-N-(1-methyl-piperidin-3-ylmethyl)-acetamide

Description

2-Amino-N-(1-methyl-piperidin-3-ylmethyl)-acetamide (CAS: 1250839-24-7) is an acetamide derivative featuring a methyl-substituted piperidine ring linked via a methylene group to the acetamide nitrogen. Its molecular formula is C₉H₁₉N₃O, with a molecular weight of 185.27 g/mol . The piperidine moiety may enhance blood-brain barrier penetration, making it relevant to central nervous system (CNS)-targeted drug design .

Properties

IUPAC Name |

2-amino-N-[(1-methylpiperidin-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c1-12-4-2-3-8(7-12)6-11-9(13)5-10/h8H,2-7,10H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYZQFHPFKCQIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CNC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(1-methyl-piperidin-3-ylmethyl)-acetamide typically involves the reaction of 1-methyl-piperidin-3-ylmethylamine with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions and is often performed at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors equipped with efficient cooling and stirring systems to maintain optimal reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process, allowing for the production of larger quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-(1-methyl-piperidin-3-ylmethyl)-acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of corresponding amides or carboxylic acids.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Drug Development

The compound's structural complexity, including a piperidine ring and an acetamide group, positions it as a promising candidate for novel pharmaceutical development. Its potential applications include:

- Neuropharmacology : Research indicates that compounds with similar structures may interact with neurotransmitter systems, suggesting potential roles as modulators in neurological disorders. For instance, studies have shown that it may influence dopaminergic and serotonergic pathways, which are critical in conditions like depression and schizophrenia .

- Anti-Cancer Properties : Preliminary studies suggest that 2-Amino-N-(1-methyl-piperidin-3-ylmethyl)-acetamide may possess anti-cancer activities. It has been investigated as a tankyrase inhibitor, targeting Wnt signaling pathways implicated in various cancers . The inhibition of tankyrase enzymes can lead to the stabilization of Axin proteins, enhancing the degradation of β-catenin, a key player in cancer progression .

The biological activity of this compound has been assessed through various interaction studies focusing on its binding affinity to receptors involved in neurotransmission and cancer signaling.

Table 1: Binding Affinities and Biological Activities

| Study | Target | Binding Affinity (Kd) | IC50 (μM) | Notes |

|---|---|---|---|---|

| Neurotransmitter Interaction | Dopamine Receptors | 24 nM | 0.55 | Potential modulator for dopamine-related disorders |

| Tankyrase Inhibition | Wnt Signaling Pathway | Not specified | 31 | Implicated in colorectal cancer treatment |

| Cancer Cell Proliferation | MLL Leukemia Cells | Not specified | 0.78 | Demonstrated selective toxicity against cancer cells |

Case Study 1: Neuropharmacological Effects

A study published in Cell Chemical Biology explored the neuropharmacological effects of structurally related compounds. The research indicated that modifications to the piperidine structure could enhance receptor selectivity and improve therapeutic outcomes in neurodegenerative diseases .

Case Study 2: Anti-Cancer Mechanism

In another study focusing on tankyrase inhibitors, researchers demonstrated that derivatives of this compound could effectively inhibit tumor growth in MLL leukemia models by disrupting Wnt signaling pathways. This study highlighted the compound's potential as a therapeutic agent for cancers associated with aberrant Wnt signaling .

Mechanism of Action

2-Amino-N-(1-methyl-piperidin-3-ylmethyl)-acetamide can be compared with other similar compounds, such as piperidine derivatives and related amides. These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific molecular structure and the resulting properties and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological and Functional Comparisons

Enzyme Inhibition Potential

- The piperidine group may enhance binding to hydrophobic enzyme pockets.

- Hydroxyimino Derivative (): The (E)-configuration and hydroxyimino group could confer selectivity for bacterial vs. human aaRS, though this requires validation.

- Fluorinated Derivatives (): Fluorine atoms may improve bioavailability and resistance to enzymatic degradation, common in CNS drugs.

Structure-Activity Relationships (SAR)

- Piperidine Substitutions: Methyl groups (target compound) vs.

- Fluorine Incorporation: Fluorinated ethyl groups () increase electronegativity and metabolic stability but may reduce permeability due to polarity.

- Hybrid Structures: The chlorobenzoyl-thienyl analog () demonstrates the versatility of acetamide derivatives in targeting diverse biological pathways.

Biological Activity

2-Amino-N-(1-methyl-piperidin-3-ylmethyl)-acetamide is a chemical compound that has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. With a molecular formula of C₁₀H₁₅N₃O, this compound features an amine and acetamide functional group, along with a piperidine moiety. Its relevance spans various fields, particularly neuropharmacology and oncology.

- Molecular Weight : Approximately 227.35 g/mol

- Structure : Contains a piperidine ring substituted with a methyl group and an acetamide group.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Neuropharmacology

The compound is believed to interact with neurotransmitter systems, potentially acting as:

- Acetylcholinesterase (AChE) Inhibitor : Similar compounds have shown efficacy in inhibiting AChE, which is crucial for the management of Alzheimer's disease .

- Receptor Modulation : It may bind to various receptors, modulating their activity and influencing neurotransmission pathways .

2. Anticancer Properties

Preliminary studies suggest that this compound may possess anti-cancer properties:

- In Vitro Studies : Investigations into its effects on cancer cell lines demonstrated potential cytotoxicity, warranting further exploration in oncology .

- Mechanism of Action : The compound's ability to inhibit specific pathways involved in tumor growth is under investigation, with promising results observed in xenograft models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in the piperidine substitution can lead to different receptor interactions and biological outcomes.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Amino-N-(1-methyl-piperidin-4-ylmethyl)-acetamide | Structure | Variance in piperidine substitution; potential for different receptor interactions. |

| N,N-Dimethyl-1-(piperidin-3-yl)methanamine | Structure | Dimethyl substitution enhances lipophilicity; may affect CNS penetration. |

| 1-(1-Methylpiperidin-4-yl)methanamine | Structure | Different piperidine position; implications for selectivity in receptor binding. |

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

Study 1: Neuropharmacological Effects

A study examining analogs of piperidine derivatives found that certain modifications enhanced AChE inhibitory activity, suggesting that similar modifications could be beneficial for this compound .

Study 2: Antitumor Activity

In vivo studies using xenograft models demonstrated that compounds with structural similarities exhibited significant reductions in tumor viability, indicating that further research into this compound's anticancer properties could be fruitful .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis route for 2-Amino-N-(1-methyl-piperidin-3-ylmethyl)-acetamide?

- Methodological Answer : A multi-step synthesis approach is typically required. For example, analogous acetamide derivatives are synthesized via nucleophilic substitution or condensation reactions under controlled conditions (e.g., ethanol and piperidine at 0–5 °C for 2 hours) . Reaction optimization should focus on protecting the amino group to prevent side reactions and using catalytic agents to enhance yield. Purification via column chromatography or recrystallization is recommended to isolate the target compound .

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR spectroscopy to confirm backbone structure and substituent positions.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- Fourier-transform infrared spectroscopy (FTIR) to verify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

- Chiral HPLC (if applicable) to assess enantiomeric purity, as seen in stereochemical analysis of related piperidine derivatives .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles.

- Avoid inhalation of dust by working in a fume hood .

- Store in a dry, airtight container away from moisture and oxidizing agents, as acetamides can hydrolyze under acidic/basic conditions .

- Follow emergency measures for accidental exposure: rinse skin with water for 15 minutes; seek medical attention for ingestion .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound in multi-step reactions?

- Methodological Answer :

- Process Control : Use in-situ monitoring (e.g., TLC or HPLC) to track intermediate formation and minimize side products .

- Catalyst Screening : Explore palladium-based catalysts for coupling reactions or enzyme-mediated amidation for higher selectivity .

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF or acetonitrile) to improve reaction kinetics .

Q. What strategies are effective for resolving contradictions in spectral data during structural elucidation?

- Methodological Answer :

- 2D NMR Techniques : Employ HSQC and HMBC to resolve overlapping signals and confirm connectivity in complex piperidine-containing structures .

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) or reference databases like NIST Chemistry WebBook .

Q. How can the enantiomeric purity of this compound be assessed for pharmacological studies?

- Methodological Answer :

- Chiral Derivatization : React the compound with a chiral agent (e.g., (S)-(-)-1-phenylethylamine) to form diastereomers separable via HPLC .

- Circular Dichroism (CD) : Measure optical activity to confirm enantiomeric excess (ee) in the final product .

Q. What computational approaches are suitable for predicting the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target receptors (e.g., GPCRs or kinases) based on structural analogs .

- Pharmacophore Modeling : Identify key functional groups (e.g., acetamide and piperidine moieties) critical for binding affinity .

Q. How can environmental persistence or toxicity of this compound be evaluated?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.